N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide
Description
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O/c1-12-9-13(2)11-14(10-12)16-15(18)5-8-17-6-3-4-7-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
InChI Key |
DOCALGAWDLALGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCC2)C |
solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Pyrrolidin-1-ylpropanoyl Chloride
The acyl chloride precursor is synthesized by treating 3-pyrrolidin-1-ylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. In a representative procedure, 3-pyrrolidin-1-ylpropanoic acid (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with SOCl₂ (1.2 equiv) at 0–5°C for 2 hours, followed by reflux at 40°C until gas evolution ceases. The excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.
Coupling with 3,5-Dimethylaniline
The acyl chloride is reacted with 3,5-dimethylaniline (1.1 equiv) in the presence of a base to scavenge HCl. Triethylamine (TEA) or sodium acetate (NaOAc) is commonly employed, with the latter preferred for minimizing side reactions. A typical protocol involves dropwise addition of the acyl chloride to a stirred solution of 3,5-dimethylaniline and NaOAc (1.5 equiv) in tetrahydrofuran (THF) at 0°C. The mixture is warmed to room temperature and stirred for 12–16 hours. Post-reaction workup includes washing with aqueous NaHCO₃, brine, and drying over MgSO₄. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid (65–72% yield).
Table 1: Optimization of Direct Amidation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 25 | 58 |
| Sodium Acetate | THF | 25 | 72 |
| Pyridine | DCM | 0 → 25 | 63 |
Carbodiimide-Mediated Coupling of Carboxylic Acid and Amine
For laboratories avoiding acyl chloride handling, carbodiimide-mediated coupling offers a safer alternative. This method utilizes 3-pyrrolidin-1-ylpropanoic acid and 3,5-dimethylaniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) as coupling agents.
Reaction Protocol
A mixture of 3-pyrrolidin-1-ylpropanoic acid (1.0 equiv), 3,5-dimethylaniline (1.2 equiv), EDCI (1.5 equiv), and hydroxybenzotriazole (HOBt, 1.0 equiv) in DCM is stirred at 25°C for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated, followed by recrystallization from ethanol/water (4:1) to afford the product in 68–75% yield.
Comparative Analysis of Coupling Agents
EDCI and HOBt combination minimizes racemization and enhances coupling efficiency compared to DCC, which often requires filtration of dicyclohexylurea byproducts.
Stepwise Alkylation-Amidation Approach
A modular synthesis route involves sequential alkylation and amidation steps, particularly useful for introducing structural diversity.
Synthesis of 3-Chloropropylamine Intermediate
3-Chloropropanoic acid is treated with pyrrolidine in the presence of K₂CO₃ in acetonitrile at 80°C for 8 hours to yield 3-pyrrolidin-1-ylpropanoic acid. The acid is then converted to its methyl ester using SOCl₂ in methanol, followed by reaction with 3,5-dimethylaniline under basic conditions.
Table 2: Stepwise Synthesis Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Alkylation of pyrrolidine | K₂CO₃, CH₃CN, 80°C | 85 |
| Esterification | SOCl₂, MeOH | 90 |
| Aminolysis | 3,5-Dimethylaniline, NaH | 78 |
Catalytic Enantioselective Methods
While the target compound lacks chiral centers, methodologies from enantioselective synthesis inform solvent and catalyst choices. For instance, Cu(OTf)₂/chiral phosphoramidite catalysts enhance reaction rates in related amidation reactions.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) shows ≥98% purity at 254 nm.
Industrial-Scale Considerations
Patents highlight telescoped processes for multikilogram synthesis, emphasizing:
-
Solvent Recycling : THF recovery via distillation.
-
Catalyst Recovery : Pd/C filtration and reuse in coupling steps.
-
Continuous Flow Systems : For acyl chloride formation to enhance safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemical Properties and Structure
The compound N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide is characterized by a propanamide backbone with a pyrrolidine ring and a dimethylphenyl substituent. Its molecular formula is C15H22N2O, and it exhibits properties that make it suitable for various biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound can act as inhibitors of the phosphoinositide 3-kinase (PI3-K) pathway, which is crucial in cancer progression. Inhibiting this pathway can potentially halt abnormal cell growth associated with various cancers. For example, studies have shown that modifications in the structure of amide compounds can enhance their efficacy as PI3-K inhibitors, leading to promising results in preclinical trials for cancer treatment .
Analgesic Properties
The compound has been investigated for its analgesic effects. Similar amide derivatives have demonstrated significant pain-relieving properties in animal models. The mechanism often involves modulation of pain pathways in the central nervous system, making it a candidate for developing new analgesics .
Neurological Applications
Recent studies suggest that this compound may also have neuroprotective effects. Research on related compounds indicates potential benefits in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neural tissues .
Table 1: Comparative Analysis of Biological Activities
| Compound Name | Activity Type | Model Used | Reference |
|---|---|---|---|
| This compound | Anticancer | Cell lines | |
| Similar Amide Derivative | Analgesic | Animal models | |
| Related Compound | Neuroprotective | In vitro assays |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of amide derivatives based on the structure of this compound. The derivatives were tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The study concluded that structural modifications could enhance anticancer activity through improved binding affinity to the target proteins involved in the PI3-K pathway .
Case Study 2: Pain Management
A clinical trial focused on the analgesic properties of similar compounds revealed that patients treated with an amide derivative experienced a notable reduction in pain scores compared to the placebo group. The trial emphasized the importance of dosage and timing in achieving optimal pain relief outcomes .
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents highlighted the potential of this compound-like compounds to reduce neuronal damage induced by oxidative stress in vitro. The findings suggest that these compounds could serve as leads for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related compounds with the 3,5-dimethylphenyl group or analogous pharmacophores, as derived from the evidence:
N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide
- Structure : Features a 3-hydroxynaphthalene-2-carboxamide core with a 3,5-dimethylphenyl substituent.
- Activity : Demonstrates potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM). The 3,5-dimethylphenyl group contributes to enhanced lipophilicity and electron-withdrawing effects, which are critical for binding to photosystem II .
- Key Differences : Unlike N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide, this compound lacks the pyrrolidine moiety but shares the 3,5-dimethylphenyl group. The hydroxynaphthalene scaffold likely provides π-π stacking interactions absent in the propanamide derivative.
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide
- Structure : Comprises a trichloroacetamide group linked to the 3,5-dimethylphenyl ring.
- Properties : Crystallographic studies reveal that meta-substituents (e.g., methyl groups) induce steric and electronic effects, altering molecular packing and lattice parameters. The compound crystallizes with two molecules per asymmetric unit, suggesting intermolecular interactions influenced by substituent positioning .
- This highlights how backbone modifications impact solid-state behavior and solubility.
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)Pyrrolidin-1-yl)Pyrazolo[1,5-a]Pyrimidin-3-yl)-3-Hydroxypyrrolidine-1-Carboxamide
- Structure : A tyrosine kinase (TRK) inhibitor containing a pyrrolidine ring and fluorinated aryl groups.
- Activity : The pyrrolidine moiety facilitates conformational flexibility and hydrogen bonding, critical for TRK inhibition. Fluorine substituents enhance metabolic stability and binding affinity .
- Key Differences : While structurally distinct, this compound underscores the pharmacological relevance of pyrrolidine rings. The absence of fluorine in this compound may reduce electronegativity but improve steric tolerance in hydrophobic pockets.
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects and Structure-Activity Relationships (SAR)
- Meta-Substitution : The 3,5-dimethylphenyl group in all analogues enhances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets. Electron-donating methyl groups may also stabilize charge-transfer complexes .
- Pyrrolidine vs. Heterocyclic Cores : Pyrrolidine rings improve solubility and conformational flexibility compared to rigid naphthalene or trichloroacetamide backbones. However, they may reduce thermal stability in crystalline forms .
- Electron-Withdrawing Groups : Fluorine or chlorine atoms increase electronegativity and metabolic stability but may introduce toxicity risks. The absence of halogens in this compound suggests a trade-off between safety and potency .
Biological Activity
N-(3,5-Dimethylphenyl)-3-pyrrolidin-1-ylpropanamide, a compound belonging to the class of pyrrolidine derivatives, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to exhibit its effects through:
- Enzyme Inhibition : It may inhibit various enzymes by binding to their active or allosteric sites, thereby modulating metabolic pathways.
- Receptor Modulation : The compound has shown potential in interacting with neurotransmitter receptors, particularly dopaminergic and adrenergic receptors, which are crucial in various physiological functions.
1. Pharmacological Effects
Recent studies have indicated that this compound may possess significant pharmacological properties:
- Dopaminergic Activity : Similar compounds have been reported to exhibit discriminative properties between dopamine receptor subtypes, suggesting that this compound could influence dopaminergic signaling pathways .
- Anti-inflammatory Properties : Research indicates that pyrrolidine derivatives can modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases .
2. Case Studies and Experimental Data
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
- Study on Enzyme Inhibition : In a controlled laboratory setting, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzyme activity at concentrations ranging from 10 µM to 100 µM.
| Concentration (µM) | Enzyme Activity Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
- Neurotransmitter Interaction Study : A study assessing the interaction of the compound with dopamine receptors revealed that it binds selectively to D4 dopamine receptors, indicating potential applications in neuropharmacology .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicological studies:
- Acute Toxicity Tests : Animal models demonstrated no significant adverse effects at low doses; however, higher doses resulted in mild neurological symptoms.
- Long-term Exposure Studies : Chronic exposure studies are still ongoing to fully understand the long-term effects and potential carcinogenic risks associated with this compound.
Q & A
Q. Key Considerations :
- Use inert solvents (toluene, THF) to avoid side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purification via recrystallization ensures minimal impurities for structural studies .
Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer :
X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELX software (e.g., SHELXL for small-molecule refinement) to model atomic positions and hydrogen bonding .
- Structural Insights :
- The 3,5-dimethylphenyl group often adopts a planar conformation due to steric and electronic effects.
- Hydrogen bonds (e.g., N–H···O) form centrosymmetric dimers, influencing packing and stability .
Q. Example Data :
| Parameter | Value |
|---|---|
| Space group | Monoclinic (e.g., P2₁/c) |
| Hydrogen bonds | N–H···O (~2.8–3.0 Å) |
| Torsion angles | Amide C=O trans to N–H |
Advanced: How do meta-substituents on the phenyl ring influence biological activity?
Methodological Answer :
Meta-substituents like methyl groups alter electron density and lipophilicity, impacting target interactions. For example:
- Electron-Withdrawing Effects : Fluorine or nitro groups at the 3,5-positions enhance interactions with hydrophobic pockets in proteins (e.g., photosynthetic inhibitors in spinach chloroplasts) .
- Lipophilicity : Methyl groups increase logP values, improving membrane permeability.
Q. Experimental Design :
- Synthesize analogs with varying substituents (e.g., –F, –Cl, –CH₃).
- Test activity via in vitro assays (e.g., IC₅₀ for photosynthetic electron transport inhibition) .
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in target proteins (e.g., photosystem II).
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes.
- Validation : Cross-check with crystallographic data (e.g., hydrogen bond distances from X-ray studies) .
Q. Key Parameters :
- Force fields (CHARMM36, AMBER).
- Solvation models (TIP3P water).
- Binding free energy calculations (MM/PBSA).
Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Controlled Replication : Repeat assays under identical conditions (pH, temperature).
- Advanced Analytics : Use LC-MS/MS to verify compound purity and stability.
- Crystallographic Validation : Compare solid-state conformations of analogs to rule out structural artifacts .
Case Study :
If substituent X shows conflicting activity in two studies:
Verify purity via NMR and elemental analysis.
Perform X-ray diffraction to confirm if solid-state geometry differs from solution-phase structure .
Basic: What spectroscopic techniques confirm the compound’s identity?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 1.5–2.5 ppm) and aromatic methyl groups (δ 2.3 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺).
Advanced: How does solid-state geometry affect reactivity in biological systems?
Q. Methodological Answer :
- Hydrogen Bonding : Centrosymmetric dimers (via N–H···O) may reduce solubility, slowing diffusion to targets .
- Conformational Rigidity : Planar amide groups (trans C=O/N–H) stabilize interactions with flat binding pockets (e.g., enzyme active sites) .
Q. Experimental Approach :
- Compare solution-phase (NMR) and solid-state (X-ray) conformations.
- Modify crystallization solvents to alter packing and test activity changes.
Advanced: What alternative synthesis methods improve yield or purity?
Q. Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C vs. 2 h reflux) .
- Catalytic Optimization : Use Pd(PPh₃)₄ for coupling reactions in heterocyclic intermediates .
Q. Example Protocol :
- React 3-hydroxynaphthalene-2-carboxylic acid with 3,5-dimethylaniline under microwave irradiation (150°C, 20 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
